Birinapant

Übersicht

Beschreibung

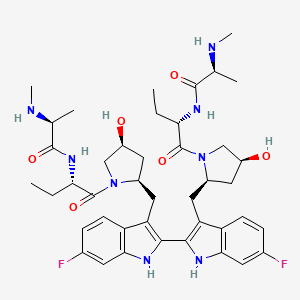

Birinapant ist ein niedermolekulares Mimetikum des zweiten mitochondrialen Aktivators von Caspasen (SMAC). Es wurde entwickelt, um Inhibitoren von Apoptoseproteinen (IAPs) zu antagonisieren, die in verschiedenen Krebsarten häufig überexprimiert werden. Durch die Hemmung dieser Proteine fördert this compound die Apoptose in Krebszellen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen Prozess synthetisiert, der die Kupplung spezifischer Aminosäurederivate beinhaltet. Die wichtigsten Schritte sind:

Bildung der Kernstruktur: Dies beinhaltet die Kupplung einer geschützten Aminosäure mit einem geeigneten Amin unter Bildung einer Peptidbindung.

Entschützung und weitere Kupplung: Die Schutzgruppen werden entfernt, und weitere Aminosäuren oder Peptidfragmente werden gekoppelt, um die Peptidkette zu verlängern.

Cyclisierung und endgültige Modifikationen: Das lineare Peptid wird cyclisiert, um die makrocyclische Struktur zu bilden, gefolgt von allen notwendigen Modifikationen, um funktionelle Gruppen einzuführen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dies umfasst:

Auswahl der Ausgangsmaterialien: Es werden hochreine Ausgangsmaterialien ausgewählt, um die Qualität des Endprodukts zu gewährleisten.

Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.

Reinigung: Das Endprodukt wird durch Verfahren wie Kristallisation, Chromatographie oder Umkristallisation gereinigt, um die gewünschte Reinheit zu erreichen.

Wissenschaftliche Forschungsanwendungen

Birinapant hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebstherapie: this compound wird vor allem wegen seines Potenzials in der Krebstherapie untersucht. .

Kombinationstherapie: this compound wird häufig in Kombination mit anderen Antitumormitteln untersucht, um die therapeutische Wirksamkeit zu erhöhen.

Biologische Forschung: this compound wird als Werkzeugverbindung verwendet, um die Rolle von IAPs bei der Apoptose und anderen zellulären Prozessen zu untersuchen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an IAPs bindet und diese hemmt, wie z. B. X-chromosomgebundenes IAP (XIAP), zelluläres IAP1 (cIAP1) und zelluläres IAP2 (cIAP2). Diese Hemmung führt zur Aktivierung von Caspasen, die Enzyme sind, die eine entscheidende Rolle bei der Ausführung der Apoptose spielen. Durch die Förderung der Apoptose induziert this compound den Zelltod in Krebszellen .

Wirkmechanismus

Target of Action

This compound is a small molecule that mimics the action of the Second Mitochondrial-derived Activator of Caspases (SMAC), which naturally antagonizes Inhibitor of Apoptosis Proteins (IAPs) . The primary targets of this compound are the IAPs, including cellular IAPs 1 (cIAP1), cellular IAPs 2 (cIAP2), and X-linked IAP (XIAP) . These proteins are known for their anti-apoptotic effects .

Mode of Action

This compound binds to the baculoviral IAP repeat (BIR) domain of IAPs, promoting their auto-ubiquitination and proteasomal degradation . This action enables cytokines, such as Tumor Necrosis Factor alpha (TNFα), to activate the extrinsic apoptosis pathway . Simultaneously, this compound turns off the canonical NF-κB survival pathway, leading to cancer cell death .

Biochemical Pathways

The degradation of IAPs by this compound affects several biochemical pathways. Furthermore, this compound upregulates Major Histocompatibility Complexes (MHCs) in tumor cells, indicating that it may affect the antigen presentation pathway .

Pharmacokinetics

In a first-in-human trial, this compound was administered intravenously from 0.18 to 63 mg/m² once weekly every 3 of 4 weeks . The maximum tolerated dose (MTD) was determined to be 47 mg/m² . This compound has a plasma half-life of 30 to 35 hours and accumulates in tumor tissue .

Result of Action

This compound’s action results in significant molecular and cellular effects. It increases the number and abundance of immunopeptides and source proteins in tumor cells . It also enhances the presentation of Cancer/Testis Antigen (CTA) peptides and neoantigens, thus enhancing the immunogenicity of tumor cells . In clinical trials, several patients demonstrated stable disease and evidence of antitumor activity .

Action Environment

The efficacy of this compound can be influenced by certain environmental factors, particularly genetic mutations in the tumor cells. For instance, this compound was found to be most active in cells with a deletion of the Liver Kinase B1 (LKB1) gene . The presence of kras mutations could mediate resistance to this compound . Therefore, the genetic environment of the tumor cells plays a crucial role in determining the efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Birinapant plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the IAP family, including cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP). This compound binds to the baculoviral IAP repeat (BIR) domains of these proteins, leading to their degradation via the ubiquitin-proteasome pathway . This interaction disrupts the anti-apoptotic functions of IAPs, thereby promoting apoptosis in cancer cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the intrinsic apoptosis pathway. This activation involves the degradation of cIAP1 and cIAP2, leading to the formation of a RIPK1:caspase-8 complex and subsequent caspase-8 activation . Additionally, this compound has been shown to enhance the presentation of cancer/testis antigen peptides and neoantigens, thereby improving the immunogenicity of tumor cells . This effect is particularly important in the context of combination therapies with immune checkpoint inhibitors.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the BIR domains of IAPs, leading to their autoubiquitylation and proteasomal degradation . This degradation results in the activation of caspases, which are crucial for the execution of apoptosis. This compound also inhibits the NF-κB survival pathway by preventing the activation of NF-κB-inducing kinase (NIK) and subsequent phosphorylation of IκBα . This dual mechanism of action—promoting apoptosis and inhibiting survival pathways—makes this compound a potent anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its activity over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, this compound has been shown to induce sustained apoptosis in cancer cells . In in vivo studies, this compound administration has led to prolonged tumor suppression and improved survival rates in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces apoptosis and inhibits tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is important to determine the optimal dosage to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with IAPs. The degradation of cIAP1 and cIAP2 by this compound leads to the activation of caspases and the induction of apoptosis . Additionally, this compound has been shown to affect the metabolic flux of cancer cells by altering the levels of key metabolites involved in apoptosis and cell survival . These changes in metabolic pathways contribute to the overall anticancer effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, this compound localizes to the cytoplasm, where it interacts with IAPs and exerts its apoptotic effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with IAPs and promotes their degradation . This compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific organelles. Its activity is closely associated with the presence of IAPs in the cytoplasm, which are its primary targets for inducing apoptosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Birinapant is synthesized through a multi-step process involving the coupling of specific amino acid derivatives. The key steps include:

Formation of the core structure: This involves the coupling of a protected amino acid with a suitable amine to form a peptide bond.

Deprotection and further coupling: The protecting groups are removed, and additional amino acids or peptide fragments are coupled to extend the peptide chain.

Cyclization and final modifications: The linear peptide is cyclized to form the macrocyclic structure, followed by any necessary modifications to introduce functional groups.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Selection of starting materials: High-purity starting materials are chosen to ensure the quality of the final product.

Optimization of reaction conditions: Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and minimize impurities.

Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Birinapant unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so die Eigenschaften des Moleküls verändern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, die die Eigenschaften des Moleküls verändern.

Vergleich Mit ähnlichen Verbindungen

Birinapant gehört zu einer Klasse von Verbindungen, die als SMAC-Mimetika bekannt sind. Ähnliche Verbindungen umfassen:

LCL161: Ein weiteres SMAC-Mimetikum, das auf IAPs abzielt und die Apoptose fördert.

GDC-0152: Ein SMAC-Mimetikum mit einer anderen chemischen Struktur, das ebenfalls auf IAPs abzielt.

Eindeutigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, cIAP1 selektiv mit größerer Potenz als andere IAPs anzugreifen. Diese Selektivität trägt zu seiner Wirksamkeit und seinem Sicherheitsprofil in der Krebstherapie bei .

Eigenschaften

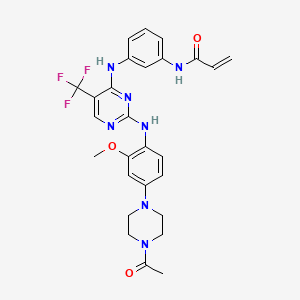

IUPAC Name |

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWRMUKBEYJEIX-DXXQBUJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56F2N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155057 | |

| Record name | Birinapant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260251-31-7 | |

| Record name | Birinapant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260251317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Birinapant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Birinapant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIRINAPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4Z07B57R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

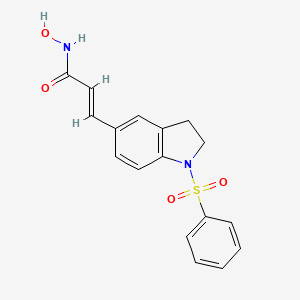

![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride](/img/structure/B611986.png)

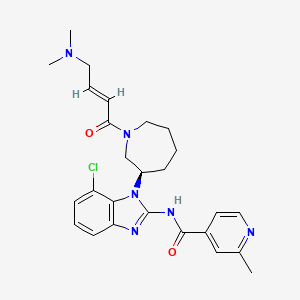

![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B612000.png)

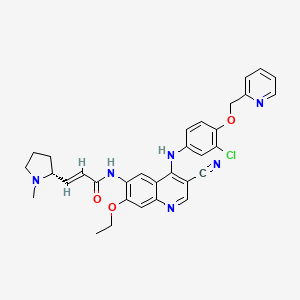

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide](/img/structure/B612001.png)

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone](/img/structure/B612006.png)